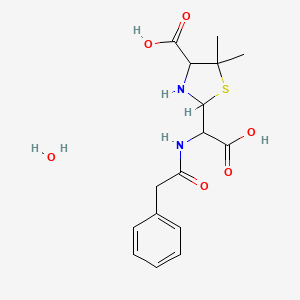

Dextro-(-)-benzylpenicilloic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

195141-09-4 |

|---|---|

Molecular Formula |

C16H22N2O6S |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H20N2O5S.H2O/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);1H2 |

InChI Key |

NJHATQWKXNVOPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C.O |

Origin of Product |

United States |

Historical Context and Early Investigations of Degradation Products

Early Investigations of Penicillin Stability and Metabolism

The journey to understanding penicillin was marked by early observations of its inherent instability. After Alexander Fleming's initial discovery in 1928 that a substance produced by Penicillium notatum mold could inhibit bacterial growth, a significant challenge for early researchers was the substance's fleeting nature. researchgate.netnih.govbritannica.com Fleming himself noted that his "mould juice" was very unstable, and his assistants struggled to isolate pure penicillin from it, only managing to prepare crude solutions. acs.org This instability was a major barrier to its therapeutic application.

It wasn't until a team of scientists at the University of Oxford, led by Howard Florey and including Ernst Chain and Norman Heatley, began a concerted research effort in 1939 that progress was made. wikipedia.orgox.ac.uk This group systematically investigated the properties of penicillin, developing methods for its cultivation, extraction, and purification. wikipedia.org Their work transformed penicillin from a laboratory curiosity into a viable drug. wikipedia.org A key breakthrough by Norman Heatley involved a method to extract the active ingredient in a stable form by manipulating its acidity. ox.ac.uk

These early investigations revealed that penicillin's structure was highly susceptible to degradation under various conditions. The molecule, later identified as benzylpenicillin (penicillin G), was found to be particularly unstable in acidic and alkaline environments. britannica.compurdue.edu The central feature of its structure, a four-membered beta-lactam ring, was discovered to be highly reactive and prone to cleavage, which led to the loss of antibacterial activity. nih.govacs.orggoogle.com Early research demonstrated that hydrolysis, the reaction with water, was a primary mechanism for this breakdown, a process significantly influenced by the pH of the solution. researchgate.net The work of the Oxford team and subsequent researchers was crucial in establishing the chemical basis for penicillin's instability, paving the way for the development of more stable formulations and semisynthetic variants. britannica.comacs.org

Initial Characterization of Benzylpenicilloic Acid as a Penicillin Degradation Product

As researchers delved into the chemistry of penicillin degradation, they began to identify and characterize the resulting products. One of the principal degradation products identified from benzylpenicillin (penicillin G) was benzylpenicilloic acid. purdue.edunih.govrsc.org This compound results from the hydrolytic cleavage of the amide bond in the beta-lactam ring of the parent penicillin molecule. google.comcymitquimica.com

Early studies in alkaline media showed that benzylpenicillin's degradation primarily yielded benzylpenicilloic acid. purdue.edu Further investigation revealed that this was not a single, static compound but one that could exist as a mixture of isomers, specifically diastereomers that differ in the stereochemical arrangement at certain carbon atoms. purdue.edu The direct product of alkaline hydrolysis was identified as 5R,6R-benzylpenicilloic acid, which then slowly isomerized to its 5S,6R-epimer until an equilibrium was reached. purdue.edu Under acidic conditions, the degradation pathway of penicillin G was found to be more complex, involving other intermediates and products. However, benzylpenicilloic acid was confirmed as a key intermediate in this pathway as well, rapidly forming other products like benzylpenillic acid at a low pH. rsc.org

The characterization of these degradation products was a critical step in understanding penicillin's pharmacology and the mechanisms behind penicillin-related allergies, as these breakdown products were implicated in immune responses. purdue.edu The table below summarizes some of the key degradation products of benzylpenicillin identified during these formative years of antibiotic research.

Interactive Data Table: Early Identified Degradation Products of Benzylpenicillin

| Degradation Product | Parent Compound | Notes on Early Characterization |

| Benzylpenicilloic acid | Benzylpenicillin (Penicillin G) | A major degradation product formed by the cleavage of the beta-lactam ring, especially in alkaline solutions. purdue.educymitquimica.com Exists as isomers. purdue.edu |

| Benzylpenillic acid | Benzylpenicillin (Penicillin G) | A significant product of penicillin degradation under acidic conditions. rsc.org |

| Benzylpenamaldic acid | Benzylpenicillin (Penicillin G) | Identified as another product in the complex degradation pathway of penicillin. rsc.org |

| Penilloic Acid | Benzylpenicillin (Penicillin G) | Identified as a main degradation product in environmental surface water. researchgate.net |

Formation Pathways and Degradation Kinetics

Hydrolytic Degradation of Benzylpenicillin

The principal pathway for the formation of benzylpenicilloic acid is the hydrolysis of the β-lactam ring of benzylpenicillin. This can occur through both enzymatic and non-enzymatic routes.

The most significant cause of β-lactam antibiotic inactivation is enzymatic hydrolysis by β-lactamases. nih.gov These enzymes are produced by various bacteria and effectively catalyze the cleavage of the amide bond within the β-lactam ring. nih.govnih.gov This process transforms the antibiotic into a microbiologically inert β-amino acid, in this case, benzylpenicilloic acid. nih.govpku.edu.cn

β-lactamases are broadly categorized into four molecular classes: A, B, C, and D. mdpi.commdpi.com

Serine β-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue in their active site. mdpi.comnih.gov The catalytic mechanism involves a two-step process. First, the active-site serine performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate. nih.govnih.gov Subsequently, a water molecule hydrolyzes this intermediate, releasing the inactivated penicilloic acid and regenerating the active enzyme for further catalysis. nih.govnih.gov

Metallo-β-Lactamases (Class B): These enzymes require zinc ions for their catalytic activity. nih.gov The zinc ion(s) activate a water molecule, which then acts as a nucleophile to attack the β-lactam ring, leading to its hydrolysis. nih.govnih.gov Metallo-β-lactamases exhibit a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and carbapenems. nih.gov

The kinetics of this enzymatic hydrolysis can be potent; for instance, the KPC β-lactamase can efficiently hydrolyze not only penicillins but also cephalosporins and carbapenems. nih.gov

Benzylpenicillin is also susceptible to non-enzymatic hydrolysis, with the degradation pathway being highly dependent on the pH of the aqueous solution. pku.edu.cncore.ac.uk Both acidic and alkaline conditions promote the cleavage of the β-lactam ring.

Alkaline Degradation: In alkaline media, the primary degradation product of benzylpenicillin is benzylpenicilloic acid. purdue.edunih.gov The hydrolysis is catalyzed by hydroxide (B78521) ions or other oxygen bases, which act as nucleophiles attacking the β-lactam ring. purdue.eduhud.ac.uk This pathway leads directly to the formation of (5R,6R)-benzylpenicilloic acid, which retains the stereochemistry of the parent penicillin molecule. purdue.edu

Acidic Degradation: Under acidic conditions, the degradation of benzylpenicillin is more complex. core.ac.uk The abiotic hydrolysis can proceed via protonation of the nitrogen atom in the β-lactam ring, which facilitates its opening. accesson.kr While benzylpenicilloic acid is formed, acidic conditions also promote its subsequent conversion to other products like benzylpenilloic acid. pku.edu.cn Studies show that the degradation of benzylpenicillin in acidic solution is a complex system involving multiple breakdown products. core.ac.uk

The pH of the solution has a profound effect on both the rate of benzylpenicillin degradation and the distribution of its resulting products. pku.edu.cnnih.gov The degradation kinetics often follow a pseudo-first-order model. nih.gov

Studies involving hydrothermal treatment have shown that acidic conditions significantly accelerate penicillin degradation compared to neutral or alkaline conditions. nih.gov For example, at 100°C, the degradation rate at pH 4 is substantially higher than at pH 7 or pH 10. nih.gov The complete degradation of penicillin at pH 4 and 100°C can occur in as little as 20 minutes, whereas it takes significantly longer at neutral or alkaline pH. nih.gov The activation energy for the degradation is also lowest under acidic conditions, further indicating the instability of penicillin in such environments. nih.gov

The product profile also shifts with pH. While benzylpenicilloic acid is the major degradation product in alkaline media, acidic conditions favor its subsequent decarboxylation to benzylpenilloic acid. pku.edu.cnpurdue.edu The degradation pathway under acidic conditions is generally more extensive, leading to a greater number of degradation products. nih.gov

Table 1: Influence of pH on Benzylpenicillin Degradation Rate Constant (k) at 100°C

| pH | Degradation Rate Constant (k) (min-1) |

|---|---|

| 4 | 0.1603 |

| 7 | 0.0039 |

| 10 | 0.0485 |

Subsequent Degradation of Benzylpenicilloic Acid

Once formed, benzylpenicilloic acid is not a stable end-product and can undergo further chemical transformations, including decarboxylation and epimerization.

Under acidic conditions, benzylpenicilloic acid can undergo decarboxylation to form benzylpenilloic acid. pku.edu.cnnih.gov This reaction involves the loss of a carboxyl group. The presence of benzylpenilloic acid has been confirmed in wastewater from penicillin production facilities, indicating that this degradation pathway occurs in relevant environmental and industrial settings. pku.edu.cn Acidic conditions are reported to favor this decarboxylation process. nih.gov

Benzylpenicilloic acid can undergo stereochemical changes, particularly epimerization at the C-5 position. The direct hydrolytic product of benzylpenicillin is (5R,6R)-benzylpenicilloic acid. purdue.edu In alkaline media, this isomer slowly epimerizes to form (5S,6R)-benzylpenicilloic acid until an equilibrium is reached. purdue.edunih.govnih.govsigmaaldrich.com

The mechanism for this epimerization involves the opening of the thiazolidine (B150603) ring to form an iminium intermediate, which allows for free rotation around the C5-C6 bond. nih.govnih.gov This process is distinct from a previously suggested enamine tautomer pathway. purdue.edunih.gov At equilibrium, the (5S,6R)-epimer is the favored product. purdue.edunih.gov The rate of this epimerization is influenced by both pH and temperature, with the process being accelerated in more basic conditions and at higher temperatures. nih.gov

Table 2: Conversion of (5R,6R)-BPO to (5S,6R)-BPO via Epimerization

| Condition | Time to Reach Equilibrium | Equilibrium Ratio ((5S,6R) % ) |

|---|---|---|

| pH 10.2, Room Temp | ~24 hours | ~65% |

| pH 10.2, 37°C | ~6 hours | ~65% |

| D₂O, Room Temp | > 1 week | N/A |

Formation of Other Key Degradation Products (e.g., Penillic Acid, Penicillamine (B1679230), Penamaldic Acid)

The degradation of dextro-(-)-benzylpenicilloic acid hydrate (B1144303) is a complex process that leads to the formation of several other key degradation products, including penillic acid, penicillamine, and penamaldic acid. The formation of these products is highly dependent on environmental conditions such as pH and temperature.

Under acidic conditions, a primary degradation pathway for benzylpenicillin involves its conversion to benzylpenicilloic acid, which then serves as a crucial intermediate in the formation of other compounds. rsc.orgchempedia.info Research has shown that the degradation of benzylpenicillin in acidic media is a complex web of parallel and consecutive reactions.

Penillic Acid Formation:

Benzylpenillic acid is a significant degradation product formed under acidic conditions. Mechanistic studies suggest that the direct conversion of benzylpenicillin to benzylpenillic acid is unlikely. Instead, benzylpenicilloic acid acts as a necessary intermediate in this transformation. rsc.org When the degradation of benzylpenicilloic acid was monitored at a pH of 2.5, a rapid formation of benzylpenillic acid was observed. rsc.org The stability of benzylpenicilloic acid itself is pH-dependent, with increased degradation observed in more acidic solutions. nih.gov

Further research has quantified the yield of penillic acid from benzylpenicillin degradation under various conditions. For instance, at pH 2.2 and 25°C, it was estimated that a significant percentage of benzylpenicillin degrades to form penillic acid, with a smaller fraction proceeding via benzylpenicillenic acid. core.ac.uk The formation of two major degradation products of benzylpenicillin, penicilloic acid and penillic acid, is accompanied by a decrease in the pH of the solution due to the presence of two carboxyl groups in these products compared to one in the parent benzylpenicillin molecule. nih.gov

Penicillamine Formation:

Penicillamine is another critical degradation product. Its formation from benzylpenicillin degradation has been confirmed through various analytical techniques. rsc.org Studies have shown that penicillamine can be formed from the degradation of benzylpenicillin in aqueous solutions, particularly at neutral or acidic pH. nih.govnih.gov While benzylpenicillenic acid can degrade to form penicillamine, benzylpenicilloic acid itself has been reported to yield a small amount of penicillamine upon degradation. nih.gov The yield of penicillamine from benzylpenicillin degradation is generally low, with one study reporting a yield of less than 1% at pH 5 or below. nih.gov

A proposed degradation pathway suggests that in highly acidic solutions, benzylpenicilloic acid can degrade to D-penicillamine and benzylpenilloaldehyde. core.ac.uk

Penamaldic Acid Formation:

Penamaldic acid is a key intermediate in the complex degradation pathways of benzylpenicillin. Under acidic conditions, benzylpenicillenic acid has been shown to degrade almost exclusively through benzylpenamaldic acid. rsc.org Furthermore, the epimerization of benzylpenicilloic acid, a process where it converts into a different stereoisomer, is understood to proceed through an imine tautomer of penamaldic acid. purdue.edu In alkaline media, the major degradation product of benzylpenicillin is benzylpenicilloic acid, which exists as a mixture of isomers that slowly equilibrate, a process involving penamaldic acid as an intermediate. purdue.edu

The following data tables summarize some of the key research findings on the formation of these degradation products.

Table 1: Estimated Product Yields from Benzylpenicillin Degradation at 25°C

| pH | % Converted to Penicillenic Acid | % Penicillin Converted Directly to Penillic Acid | % Penicillin Converted Directly to Penicilloic Acids |

| 2.2 | 16.7 ± 0.8 | 60.5 ± 3.6 | 27.0 ± 0.4 |

| 2.5 | 52.8 ± 1.2 | 30.6 ± 1.9 | 15.1 ± 1.0 |

Data adapted from Lipczynski, 1987. core.ac.uk

Table 2: Degradation of Benzylpenicilloic Acid in Acidic Solution

| pH | Temperature (°C) | Rate Constant (k) hr⁻¹ |

| 2.2 | 25 | ~0.04 |

| 2.5 | 25 | ~0.04 |

| 2.2 | 37 | ~0.12 |

| 2.5 | 37 | ~0.12 |

Data interpreted from graphical representations in Lipczynski, 1987. core.ac.uk

Table 3: Formation of Penicillamine from Penicillin Degradation

| Compound | pH | Temperature (°C) | Yield of Penicillamine |

| Benzylpenicillin | ≤ 5 | Not Specified | < 1% |

| Benzylpenicilloic Acid | Not Specified | Not Specified | Small amount |

Data from Bird et al., 1986. nih.gov

Enzymatic Biotransformations and Microbial Catabolism

β-Lactamase Activity and Product Formation

The enzymatic activity of β-lactamases is the principal mechanism of bacterial resistance to β-lactam antibiotics like benzylpenicillin. This process involves the hydrolytic cleavage of the amide bond within the β-lactam ring, rendering the antibiotic inactive.

In these reactions, the deacylation step is typically rate-limiting, which leads to the accumulation of an acyl-enzyme intermediate. nih.gov The kinetic parameters for the hydrolysis of benzylpenicillin by several Class C β-lactamases are detailed below.

Table 1: Kinetic Parameters of Class C β-Lactamases with Benzylpenicillin A summary of kinetic data for the hydrolysis of benzylpenicillin by various Class C β-lactamases.

| Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) x 10⁶ |

|---|---|---|---|

| Enterobacter cloacae P99 | 75 | 1 | 75 |

| Enterobacter cloacae 908R | 14 | 0.8 | 18 |

| Escherichia coli K12 J53 (R-plasmid R151) | 20 | 2 | 10 |

| Citrobacter freundii G1 | 25 | 0.8 | 31 |

| Pseudomonas aeruginosa 18S | 20 | 0.7 | 29 |

The action of β-lactamase (also known as penicillinase) on benzylpenicillin results in the hydrolytic opening of the β-lactam ring. nih.govwikipedia.org This single enzymatic step directly produces D-benzylpenicilloic acid. nih.govplymouth.ac.uk The reaction involves the cleavage of the cyclic amide bond, which is essential for the antibiotic's bactericidal activity. purdue.edupharmacy180.com

The formation of benzylpenicilloic acid is a well-established inactivation pathway. wikipedia.orgnih.gov For instance, in patients with bronchial infections caused by β-lactamase-producing bacteria, benzylpenicilloic acid is recovered from urine following intramuscular administration of benzylpenicillin. nih.gov Similarly, the illegal addition of β-lactamase to milk to circumvent antibiotic detection tests results in the degradation of penicillin G to benzylpenicilloic acid. researchgate.net This product is the major antigenic determinant of penicillin hypersensitivity. wikipedia.orgyoutube.com

Further Enzymatic Processing of Benzylpenicilloic Acid

Following the initial hydrolysis of the β-lactam ring, further enzymatic modifications can occur, primarily involving the cleavage of the acyl side chain.

Penicillin acylases, also known as penicillin amidases, are enzymes that catalyze the hydrolysis of the amide bond linking the acyl side chain to the β-lactam core. nih.govvirginia.edu In the case of benzylpenicillin, penicillin G acylase cleaves the molecule to yield two products: 6-aminopenicillanic acid (6-APA) and phenylacetic acid. nih.govvirginia.eduresearchgate.netasa-enzyme.de This reaction is fundamental to the industrial production of semisynthetic penicillins, where 6-APA serves as a crucial precursor. nih.govresearchgate.net The natural function of this enzyme is thought to involve the degradation of phenylacetylated compounds to produce phenylacetic acid, which can be utilized by some bacteria as a carbon source. virginia.edu

Penicillin acylases exhibit distinct substrate specificities. They are broadly classified based on their preferred substrate, such as those that primarily hydrolyze penicillin G (benzylpenicillin), penicillin V (phenoxymethylpenicillin), or ampicillin. nih.gov

For benzylpenicillin acylase, benzylpenicillin is the favored substrate. nih.govnih.gov Research indicates that any deviation from the benzylpenicillin side-chain structure leads to a decrease in substrate activity. nih.govnih.gov However, these enzymes are not entirely exclusive. Penicillin acylase from Streptomyces lavendulae and aculeacin A acylase from Actinoplanes utahensis can efficiently hydrolyze penicillin V and several natural aliphatic penicillins, such as penicillin K, F, and dihydro F. mdpi.comresearchgate.net Some penicillin acylases have also been found to degrade N-acyl-homoserine lactones (AHLs), molecules involved in bacterial quorum sensing. mdpi.com

Table 2: Substrate Specificity of Various Penicillin Acylases A summary of substrates hydrolyzed by different penicillin acylase enzymes.

| Enzyme | Preferred Substrate(s) | Other Known Substrates | Reference(s) |

|---|---|---|---|

| Benzylpenicillin acylase (e.g., from E. coli) | Benzylpenicillin (Penicillin G) | Penicillin amides, methyl esters, 4-hydroxyphenylacetic acid derivatives | nih.gov, nih.gov, researchgate.net |

| Penicillin V acylase | Phenoxymethylpenicillin (Penicillin V) | - | nih.gov |

| Ampicillin acylase | Ampicillin | - | nih.gov |

| Penicillin acylase from Streptomyces lavendulae | Penicillin V | Penicillin K, Penicillin F, Penicillin dihydro F | mdpi.com |

| Aculeacin A acylase from Actinoplanes utahensis | Aculeacin A, Penicillin K | Penicillin V, Penicillin F, Penicillin dihydro F | mdpi.com, researchgate.net |

Microbial Catabolism and Environmental Fate

The breakdown of benzylpenicillin in biological and environmental systems leads to a variety of degradation products, including benzylpenicilloic acid. plymouth.ac.ukmdpi.com The spontaneous hydrolysis of benzylpenicillin is influenced by pH and can result in the formation of penicilloic acid, penicillic acid, and penilloic acid. mdpi.com While the initial enzymatic conversion of benzylpenicillin to benzylpenicilloic acid by β-lactamases is well-documented, specific microbial catabolic pathways for benzylpenicilloic acid itself are less clearly defined in the literature.

However, the subsequent breakdown of related products is known. For example, phenylacetic acid, which is produced from benzylpenicillin by penicillin acylase, can be further metabolized. researchgate.net Studies have identified microorganisms, such as Paracoccus-KDSPL-02, capable of degrading phenylacetic acid, suggesting a potential pathway for the complete mineralization of this fragment of the original antibiotic molecule. researchgate.net The environmental presence of these degradation products is a concern due to potential allergic reactions and toxicity. researchgate.netmdpi.com

Bacterial Pathways for Penicillin and Benzylpenicilloic Acid Utilization as Carbon Sources

Certain bacteria have evolved the ability to use penicillin and its derivatives as a source of carbon and energy for growth. This metabolic capability is a key aspect of the natural attenuation of these compounds in the environment.

The initial step in the bacterial breakdown of benzylpenicillin is the hydrolysis of the β-lactam ring, a reaction catalyzed by β-lactamase enzymes. This process results in the formation of dextro-(-)-benzylpenicilloic acid. While this transformation inactivates the antibiotic properties of the molecule, the resulting benzylpenicilloic acid can be further metabolized by some microorganisms.

A critical enzyme in the subsequent degradation of benzylpenicilloic acid is benzylpenicilloic acid amidase (BPAA) . This enzyme cleaves the amide bond, separating the phenylacetic acid side chain from the core of the molecule. The degradation of benzylpenicillin often involves the concerted action of β-lactamases and amidases.

Several bacterial genera have been identified with the capacity to degrade penicillin and its byproducts. Notably, strains of Pseudomonas and Acinetobacter have been shown to utilize these compounds. For instance, a strain of Pseudomonas fluorescens isolated from a lake sediment was found to use benzylpenicillin as a source of carbon, nitrogen, and energy. nih.gov While this particular strain showed limited growth on benzylpenicilloic acid alone, it highlights the role of this compound as an intermediate in the complete degradation of penicillin. nih.gov Other studies have identified Pseudomonas species in crude oil-contaminated soil that can degrade penicillin, likely through the secretion of β-lactamases.

The breakdown of the core structure of benzylpenicilloic acid following the removal of the phenylacetic acid side chain would likely proceed through pathways that catabolize the remaining amino acid-like structures.

Table 1: Bacterial Species Involved in Penicillin and Benzylpenicilloic Acid Degradation

| Bacterial Species | Source of Isolation | Degradation Capability | Key Enzymes |

| Pseudomonas fluorescens | Lake sediment | Utilizes benzylpenicillin as a carbon, nitrogen, and energy source. nih.gov | Penicillinase nih.gov |

| Pseudomonas sp. | Crude oil-contaminated soil | Degrades penicillin. | β-lactamases |

| Serratia sp. R1 | Yamuna river water | Degraded 84% of Penicillin G in 14 days. mdpi.com | Esterases, Type II secretion system proteins |

| Acinetobacter baumannii | Sewage sludge | Degrades various synthetic pyrethroids, suggesting broad catabolic potential. nih.gov | Not specified |

Genetic and Transcriptomic Analysis of Catabolic Operons (e.g., paa and put Operons)

The bacterial degradation of aromatic compounds and amino acids is tightly regulated at the genetic level, often involving clusters of genes known as operons. The catabolism of dextro-(-)-benzylpenicilloic acid is intrinsically linked to the activity of operons such as the paa (phenylacetic acid degradation) and put (putrescine utilization) operons.

The paa operon is a well-characterized catabolic pathway responsible for the degradation of phenylacetic acid (PAA), which is a key component of the benzylpenicilloic acid molecule. In bacteria like Acinetobacter baumannii, the paa operon is one of the most differentially regulated pathways in response to various environmental stressors, including the presence of antibiotics. researchgate.netnih.gov Transcriptomic and proteomic analyses have shown that exposure to sub-inhibitory concentrations of antibiotics leads to the upregulation of the paa operon. researchgate.netnih.gov This suggests that the cell is preparing to metabolize aromatic compounds, which could be derived from the breakdown of molecules like benzylpenicillin. The paa operon encodes a series of enzymes that convert PAA into central metabolic intermediates like succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. researchgate.net

The put operon is involved in the utilization of putrescine, a diamine that can be derived from the breakdown of amino acids. The degradation of the non-phenylacetic acid portion of benzylpenicilloic acid would likely yield amino acid-like structures that could be further catabolized through pathways involving the put operon. In Escherichia coli, the put pathway degrades putrescine to GABA (γ-aminobutyric acid) and ultimately to succinate, another intermediate of the TCA cycle. nih.govresearchgate.net The regulation of the put operon is controlled by the transcriptional factor PuuR. nih.gov

Table 2: Key Operons and Genes in Benzylpenicilloic Acid Catabolism

| Operon/Gene | Function | Organism(s) | Regulation |

| paa operon | Degradation of phenylacetic acid. researchgate.netnih.gov | Acinetobacter baumannii, Pseudomonas sp. | Upregulated by antibiotic stress and the presence of phenylacetic acid. researchgate.netnih.gov |

| put operon | Utilization of putrescine and related amino compounds. nih.govresearchgate.net | Escherichia coli | Regulated by the transcriptional factor PuuR. nih.gov |

| Benzylpenicilloic acid amidase (BPAA) | Cleavage of the amide bond in benzylpenicilloic acid. nih.gov | Putative in various penicillin-degrading bacteria. | Likely co-regulated with other degradation pathway genes. |

| β-lactamases | Hydrolysis of the β-lactam ring in penicillin. | Widespread among bacteria. | Often inducible by the presence of β-lactam antibiotics. |

Transcriptomic studies on bacteria exposed to antibiotics provide a global view of the cellular response. For example, in Pseudomonas aeruginosa, exposure to various antibiotics leads to changes in the expression of genes involved in resistance, metabolism, and virulence. While direct transcriptomic data on benzylpenicilloic acid as the sole carbon source is limited, the available information on related compounds and general antibiotic stress responses strongly implicates the coordinated action of the paa and put operons in its complete degradation.

Implications for Bioremediation of Antibiotic-Contaminated Environments

The microbial catabolism of dextro-(-)-benzylpenicilloic acid has significant implications for the bioremediation of environments contaminated with penicillin-based antibiotics. nih.gov Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants into less harmful substances. nih.gov

Wastewater from pharmaceutical manufacturing facilities, hospitals, and agricultural runoff can contain significant concentrations of antibiotics and their degradation products. nih.govnih.gov Conventional wastewater treatment plants are often not effective at completely removing these compounds, leading to their release into the environment. nih.gov The presence of these compounds can contribute to the development and spread of antibiotic resistance.

The bacteria and enzymatic pathways described above offer promising avenues for developing targeted bioremediation strategies. Bioaugmentation, which involves the introduction of specific microorganisms with desired degradation capabilities into a contaminated site, is a potential approach. mdpi.com For instance, bacterial consortia, which are communities of different microbial species that work synergistically, can be more effective at degrading complex pollutants than single strains. researchgate.netmdpi.com A consortium might contain some species that produce β-lactamases to break down penicillin to benzylpenicilloic acid, while others could express amidases and the necessary enzymes from the paa and put pathways to completely mineralize the compound.

The use of immobilized enzymes is another potential bioremediation technique. Enzymes like β-lactamases and amidases could be fixed onto a solid support and used in bioreactors to treat contaminated water. This approach can offer high efficiency and control over the degradation process. Fungal enzymes, such as laccases, have also been shown to be effective in degrading β-lactam antibiotics and could be part of a broader enzymatic remediation strategy. fiu.eduescholarship.org

Research into the degradation of penicillin in wastewater treatment plants has shown that while a significant portion of penicillin G can be removed, its degradation products, including penicilloic acid and penilloic acid, can persist in the treated water and the receiving rivers. nih.gov This highlights the need for bioremediation strategies that can ensure the complete breakdown of these intermediate products.

Table 3: Bioremediation Approaches for Penicillin and its Derivatives

| Bioremediation Strategy | Description | Key Components | Potential Advantages |

| Bioaugmentation | Introduction of specific microorganisms to a contaminated site. mdpi.com | Penicillin-degrading bacteria (Pseudomonas sp., Acinetobacter sp.), microbial consortia. researchgate.netmdpi.com | Can enhance the natural degradation rate, adaptable to in-situ treatment. |

| Enzymatic Treatment | Use of purified or immobilized enzymes to break down pollutants. | β-lactamases, amidases, laccases. fiu.eduescholarship.org | High specificity and efficiency, can operate under a range of conditions. |

| Constructed Wetlands | Engineered systems that use natural processes involving vegetation, soil, and microorganisms to treat wastewater. | Diverse microbial communities in the root zones of plants. | Cost-effective and sustainable for long-term treatment. |

| Microbial Fuel Cells | Devices that use microorganisms to convert chemical energy in organic matter into electrical energy, with potential for pollutant degradation. | Electro-active bacteria. | Simultaneous wastewater treatment and energy production. |

By harnessing the power of microbial metabolism, it is possible to develop effective and environmentally friendly solutions for the removal of dextro-(-)-benzylpenicilloic acid hydrate (B1144303) and other antibiotic residues from contaminated environments, thereby mitigating their impact on ecosystems and human health.

Advanced Research Methodologies for Dextro Benzylpenicilloic Acid Hydrate

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Sophisticated spectroscopic and spectrometric methods are essential for elucidating the intricate chemical nature of Dextro-(-)-benzylpenicilloic acid hydrate (B1144303), particularly in the context of its formation and subsequent transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradation Studies and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and kinetic analysis of benzylpenicilloic acid isomers. In the degradation of benzylpenicillin in alkaline media, the major product is benzylpenicilloic acid, which exists as a mixture of isomers. purdue.edu The direct hydrolytic product, (5R,6R)-benzylpenicilloic acid, slowly isomerizes to the (5S,6R)-epimer until equilibrium is reached. purdue.edu NMR spectroscopy, in conjunction with techniques like high-pressure liquid chromatography, has been instrumental in monitoring this conversion process. purdue.edu This analysis has revealed that the epimerization proceeds through an imine tautomer of penamaldic acid, with the (5S,6R)-benzylpenicilloic acid being the more favored product at equilibrium. purdue.edu

Mass Spectrometry (MS) for Degradation Product Identification and Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is a cornerstone for identifying and quantifying degradation products of pharmaceuticals like benzylpenicillin. This technique offers high sensitivity and specificity, allowing for the characterization of impurities even at very low levels. nih.gov In forced degradation studies, where a drug is subjected to stress conditions such as acid or base hydrolysis, oxidation, heat, or light, LC-MS/MS is used to identify the resulting degradants. mdpi.com The process involves separating the degradation products using LC and then subjecting them to mass spectrometric analysis for structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities and their fragments. nih.gov

Table 1: LC-MS/MS Parameters for Degradation Product Analysis

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) is commonly used for its ability to ionize thermally labile molecules like penicillin degradation products. mdpi.com |

| Polarity | Positive ion mode (ESI+) is often employed for the analysis of these compounds. nih.govnih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) provides high mass accuracy for confident identification. nih.govneliti.com |

| Scan Mode | Full scan mode is used to detect all possible ions, while product ion scan mode (tandem MS) is used to obtain fragmentation data for structural confirmation. mdpi.comnih.gov |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation and analysis of Dextro-(-)-benzylpenicilloic acid hydrate from its parent compound and other related degradation products.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, UHPLC) for Separation and Quantification of Isomers and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the separation and quantification of benzylpenicillin and its degradation products, including benzylpenicilloic acid. purdue.edunih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed variant for this purpose. purdue.edunih.gov An ion-pair reversed-phase HPLC method has been specifically developed for the separation and quantitation of benzylpenicillin and its decomposition products in aqueous solutions. purdue.edu HPLC is considered a superior method in terms of speed, accuracy, and precision, especially in the presence of degradation products and other penicillins. core.ac.uk Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced form of HPLC, offers even higher resolution and faster analysis times, making it suitable for complex separations of degradation products. mdpi.com These techniques are crucial for quality control and stability studies of penicillin-based drugs. nih.gov

Table 2: Typical HPLC Conditions for Benzylpenicilloic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Spherisorb C18 (250 mm x 4.6 mm, 10 µm) nih.gov |

| Mobile Phase | Methanol : 0.004 mol/L KH2PO4 buffer (pH 4.5) (50:50, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

Thin-Layer Chromatography (TLC) in Degradation Product Analysis

Thin-Layer Chromatography (TLC) serves as a less complex and more economical chromatographic technique for the preliminary screening and analysis of beta-lactam antibiotic degradation. nih.gov It can effectively establish the presence or absence of these antibiotics and their degradation products above a certain concentration level. nih.gov For penicillins, degradation products can be visualized on the TLC plate using various reagents. For example, ninhydrin (B49086) reagent reacts with D-penicillamine, a degradation product formed in an alkaline environment. nih.gov Another detection method involves spraying the plate with a sulfuric acid-formaldehyde reagent, which produces colored spots for different penicillin compounds. nih.gov Iodine vapor can also be used for visualization, where it physically concentrates in the lipophilic zones of the chromatogram. nih.gov The stability of the sample is a critical factor, as some degradation can be observed on the TLC plate after storage, even under refrigeration. nih.gov

Electrochemical and Biosensor-Based Detection Methods

The detection and quantification of this compound, a primary degradation product of benzylpenicillin, are crucial in various fields, including pharmaceutical quality control and environmental monitoring. Electrochemical and biosensor-based methods offer sensitive and specific approaches for its detection.

Polarographic Techniques for Degradation Product Detection

Polarography has been explored as a viable technique for the analysis of penicillin degradation products. The direct current and differential pulse polarographic behavior of benzylpenicilloic acid has been investigated, demonstrating the potential of this electrochemical method for its detection. acs.org This technique relies on the electrochemical reduction or oxidation of an analyte at a dropping mercury electrode. The resulting current is proportional to the concentration of the analyte, allowing for quantitative analysis. While specific studies focusing solely on the polarographic detection of this compound are limited, the established principles for related compounds suggest its applicability. The method's utility extends to the determination of various penicillins through processes like nitrosation, which can be monitored polarographically. acs.org

Enzymatic Biosensors for Penicillinase Activity Monitoring via Penicilloic Acid Formation

The enzymatic hydrolysis of penicillin by penicillinase (a type of β-lactamase) yields penicilloic acid. This reaction forms the basis for numerous biosensor designs for penicillin detection, where the formation of penicilloic acid is the monitored event. uw.edu.plresearchgate.net These biosensors typically immobilize penicillinase onto a transducer surface. researchgate.netresearchgate.net

The generation of penicilloic acid leads to a localized change in pH due to the formation of a carboxylic acid group. researchgate.net This pH shift can be detected by potentiometric transducers, such as pH-sensitive field-effect transistors (PenFETs), which translate the chemical change into an electrical signal. researchgate.net For instance, a PenFET using a Ta₂O₅ gate insulator can detect the pH decrease resulting from the enzymatic hydrolysis of penicillin G, with sensitivities reported in the range of 0.05 to 1 mM of penicillin. researchgate.net

Alternatively, amperometric biosensors monitor the current produced by the electrochemical oxidation or reduction of a species involved in the enzymatic reaction. researchgate.net Some designs use a ferri/ferrocyanide couple to facilitate electron transfer, allowing for the sensitive detection of penicillin G hydrolysis. researchgate.net These enzymatic biosensors offer high sensitivity and specificity, enabling the detection of penicillin G at low concentrations, with some reporting a limit of detection (LOD) as low as 1.5 µg/L. researchgate.net The development of these biosensors is a key area of research for monitoring antimicrobial resistance and ensuring food safety. mdpi.com

Table 1: Comparison of Penicillinase-Based Biosensor Characteristics

| Biosensor Type | Transducer | Principle of Detection | Reported Sensitivity/LOD | Reference |

|---|---|---|---|---|

| Potentiometric (PenFET) | pH-sensitive field-effect transistor (Ta₂O₅ gate) | Measures local pH decrease from penicilloic acid formation. | 123 mV/mM (in 0.05-1 mM range) | researchgate.net |

| Amperometric | Gold electrode with immobilized penicillinase | Monitors catalytic hydrolysis via amperometric signal. | LOD of 1.5 µg/L (4.5 nM) | researchgate.net |

Synthesis and Derivatization for Research Applications

The synthesis and chemical modification of this compound are fundamental for a range of research applications, from developing analytical standards to investigating the mechanisms of penicillin allergy.

Synthetic Approaches for Benzylpenicilloic Acid and its Derivatives

The synthesis of benzylpenicilloic acid is primarily achieved through the hydrolysis of benzylpenicillin. This process involves the cleavage of the β-lactam ring, which can be influenced by pH. researchgate.net The hydrolysis of the strained β-lactam ring is the key step, leading to the formation of the inactive penicilloic acid. researchgate.netaccesson.kr

More complex synthetic strategies are employed to create derivatives of benzylpenicilloic acid. For instance, N-acyl benzylpenilloic acids can be synthesized and subsequently used in further chemical transformations. scispace.com A simple and practical procedure has been developed for the conversion of penicilloic acid derivatives to their corresponding penilloic acids using mild reduced pressure in the presence of an inorganic acid. researchgate.net This method is reported to produce high yields and pure products without extensive purification. researchgate.net Other synthetic approaches involve the esterification of the carboxylic acid groups or modification of the side chain to produce novel penicillin derivatives for various studies. biomedpharmajournal.org

Preparation of Specific Stereoisomers for Research

The stereochemistry of benzylpenicilloic acid and its derivatives is critical for their biological and chemical properties. The preparation of specific stereoisomers is often necessary for detailed research. For example, heating N-acyl benzylpenilloic acids in acetic anhydride (B1165640) can lead to an equilibrium mixture of C-4 epimers due to epimerization at this position. scispace.com This allows for the controlled generation of different stereoisomers.

Furthermore, stereospecific synthetic routes have been developed to obtain particular enantiomers. A notable example is the preparation of D-penicillamine from L-benzylpenilloic acid. scispace.com This process involves a series of chemical transformations that retain or invert the stereochemistry at specific chiral centers, highlighting the advanced synthetic control that can be achieved. The synthesis of radiolabeled compounds, such as (β-methyl-³H)-benzylpenicillin, which can then be converted to the corresponding labeled penicilloic acid, is another important area for metabolic and mechanistic studies. nih.gov

Derivatization Strategies for Analytical or Immunochemical Studies

Chemical derivatization is a powerful tool to enhance the analytical detection of benzylpenicilloic acid and to facilitate immunochemical studies. Due to the lack of strong chromophores or fluorophores in its structure, derivatization is often required for sensitive detection by methods like high-performance liquid chromatography (HPLC). nih.govresearchgate.net

For Analytical Studies: Derivatization strategies often target the carboxylic acid or amine groups of the molecule. Reagents such as acid chlorides, isocyanates, and sulfonic esters can be used to modify these functional groups, thereby improving their chromatographic behavior and detection sensitivity in mass spectrometry. nih.gov Amine-type derivatization reagents, often used in carbodiimide-mediated condensation reactions, are particularly useful for aqueous samples, simplifying sample preparation. nih.gov For example, pentafluorobenzyl bromide (PFB-Br) is a versatile reagent used for the derivatization of carboxylic acids, enhancing their detectability in GC-MS analysis. nih.gov

For Immunochemical Studies: Benzylpenicilloic acid can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The formation of benzylpenicilloyl-protein conjugates is a key event in penicillin hypersensitivity. nih.gov Derivatization strategies are employed to mimic this process in vitro for the development of diagnostic assays. This involves reacting benzylpenicilloic acid or its precursors with proteins or amino acids (like N-acetyl-l-lysine) to form stable conjugates. nih.gov These synthetic antigens can then be used in immunoassays to detect the presence of specific antibodies in patients with penicillin allergy.

Table 2: Common Derivatization Reagents and Their Applications

| Reagent Class | Target Functional Group | Application | Analytical Technique | Reference |

|---|---|---|---|---|

| Carbodiimides (e.g., EDC) | Carboxylic Acids | Amine derivatization in aqueous phase | HPLC, LC-MS | nih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids | Enhances volatility and electron-capture detection | GC-MS | nih.gov |

| Dansyl Chloride | Amines, Phenols | Fluorescence labeling | HPLC-Fluorescence | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have emerged as powerful tools in the investigation of this compound. These methodologies allow for detailed exploration of its electronic structure, conformational landscape, and dynamic interactions, which are crucial for understanding its stability and biological activity.

Theoretical studies on this compound have been instrumental in elucidating the mechanisms governing its formation and subsequent transformations. A key area of investigation has been the hydrolysis of the β-lactam ring of its parent compound, benzylpenicillin, which leads to the formation of benzylpenicilloic acid. Under acidic conditions, the degradation of benzylpenicillin can proceed through several parallel pathways, with the formation of benzylpenicilloic acid being a significant route. rsc.org Mechanistic considerations suggest that the direct conversion of penicillin G to other degradation products like benzylpenillic acid is unlikely, with benzylpenicilloic acid acting as a crucial intermediate. rsc.org

A significant aspect of benzylpenicilloic acid's reactivity is its epimerization in aqueous solutions. Experimental studies have shown that the initial hydrolytic product, (5R,6R)-benzylpenicilloic acid, undergoes slow epimerization to the (5S,6R)-epimer, particularly in alkaline media. nih.gov Theoretical models have been proposed to explain this stereochemical conversion. One proposed mechanism involves the formation of an imine tautomer of the corresponding penamaldic acid, rather than an enamine intermediate. nih.gov Another detailed study focusing on benzylpenicilloyl determinants suggests a mechanism proceeding through an iminium intermediate, which facilitates the opening of the thiazolidine (B150603) ring and allows for free rotation and subsequent re-closure to the more stable epimer. nih.gov

Quantum chemical calculations, often employing Density Functional Theory (DFT), have been applied to study the electronic properties of penicillin derivatives. nih.gov These studies help in identifying the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a foundational understanding of its intrinsic reactivity. For instance, in related penicillin compounds, the carboxylic acid group is often identified as a site for nucleophilic attack, while the phenyl ring is susceptible to electrophilic attack. nih.gov

Table 1: Proposed Intermediates in the Epimerization of Benzylpenicilloic Acid

| Proposed Intermediate | Description | Reference |

|---|---|---|

| Imine Tautomer | Formed from penamaldic acid, facilitating the C5 epimerization. | nih.gov |

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between this compound and relevant enzymes, such as penicillin-binding proteins (PBPs) and β-lactamases. These enzymes are central to the mechanism of action and resistance to β-lactam antibiotics.

Molecular docking studies predict the preferred binding orientation and affinity of a ligand to a protein's active site. In the context of penicillin degradation products, docking can reveal how these molecules interact with the enzymes that either are the targets of the parent antibiotic or are responsible for its inactivation. For example, studies on penilloic acid, a related degradation product, have used molecular docking to understand its interaction with proteins involved in hypersensitivity reactions. nih.gov These simulations can identify key amino acid residues that form hydrogen bonds and other stabilizing interactions with the ligand. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, revealing the conformational changes and stability of the interactions over time. nih.govwikipedia.org MD simulations have been extensively used to study the binding of various β-lactam antibiotics and inhibitors to PBPs and β-lactamases. wikipedia.org These simulations can corroborate and refine the binding modes suggested by docking studies, offering insights into the flexibility of both the ligand and the protein active site. wikipedia.org For instance, MD simulations can assess the stability of hydrogen bond networks and the role of water molecules in mediating the interaction between the ligand and the enzyme.

The application of these computational methods to this compound can help elucidate its role in penicillin allergy. As a major antigenic determinant, its ability to form stable complexes with proteins is a critical step in initiating an immune response. wikipedia.org By simulating the interaction of benzylpenicilloic acid with immune system proteins, researchers can gain a deeper understanding of the molecular basis of penicillin hypersensitivity.

Table 2: Key Amino Acid Interactions in Ligand-Enzyme Complexes from Docking Studies

| Ligand | Enzyme/Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Penilloic Acid | RhoA-GTPγS | LYS118, CYS16, GLY14, ASP13, ALA161, LEU121, SER160 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Ceftobiprole | PBP2x | Not specified | Not specified | wikipedia.org |

Immunochemical Research Perspectives

Benzylpenicilloic Acid as a Hapten and Antigenic Determinant

Dextro-(-)-benzylpenicilloic acid, a metabolite of benzylpenicillin (Penicillin G), is central to the immunochemical basis of penicillin hypersensitivity. As a small molecule, it functions as a hapten—a substance that is not immunogenic on its own but can elicit an immune response when attached to a larger carrier molecule, such as a host protein. alk.net This process transforms self-proteins into novel antigens, triggering the production of specific antibodies.

The formation of antigenic conjugates from benzylpenicillin is a critical initiating step in penicillin allergy. The primary mechanism involves the covalent binding of penicillin degradation products to host proteins, a process known as penicilloylation.

There are two main pathways for this to occur:

Direct Aminolysis: The highly strained β-lactam ring of the parent benzylpenicillin molecule is susceptible to nucleophilic attack. wikipedia.orgnews-medical.net The epsilon-amino groups of lysine (B10760008) residues on host proteins, such as human serum albumin, can directly attack the carbonyl group of the β-lactam ring. nih.govnih.gov This opens the ring and forms a stable amide bond, creating the benzylpenicilloyl (BPO) haptenic group covalently attached to the protein. nih.govnih.gov This is considered the major pathway for the formation of penicillin antigens. nih.gov

Rearrangement to Benzylpenicillenic Acid: Benzylpenicillin can first undergo rearrangement in aqueous solutions to form benzylpenicillenic acid. nih.govresearchgate.net This intermediate is even more reactive than the parent penicillin and readily reacts with protein amino and sulfhydryl groups. nih.govnih.gov Reaction with lysine residues via this pathway also yields the benzylpenicilloyl-protein conjugate, and this route is particularly significant for the formation of diastereoisomeric haptens. nih.govresearchgate.net

These reactions result in the modification of host proteins, creating neoantigens that the immune system can recognize as foreign. researchgate.net

The immune response to penicillin is directed against specific chemical structures, or antigenic determinants, formed during its degradation and conjugation. These are broadly classified into major and minor determinants based on the frequency with which they are formed and elicit an immune response.

Major Determinant (Benzylpenicilloyl - BPO): The benzylpenicilloyl group is termed the "major determinant" because it is the most abundant hapten formed, accounting for approximately 95% of the penicillin molecules that covalently bind to proteins under physiological conditions. alk.netnih.gov It is the primary structure recognized by IgE antibodies in the majority of penicillin-allergic individuals. alk.netfda.gov The reagent used to test for sensitivity to this determinant is typically a conjugate of BPO with a polymer, such as penicilloyl-polylysine (PPL). alk.netnih.gov

Minor Determinants: While less abundant, other degradation products of penicillin can also form haptens and are clinically significant in triggering allergic reactions. alk.netfda.govnih.gov Collectively known as "minor determinants," their inclusion in allergy testing is essential to identify all at-risk individuals, as some patients may only react to these structures. nih.govaaaai.org A "Minor Determinant Mixture" (MDM) used for research and diagnosis often includes a combination of these compounds. nih.govresearchgate.net

The table below summarizes the key antigenic determinants of benzylpenicillin.

| Determinant Type | Name | Description |

| Major | Benzylpenicilloyl (BPO) | Formed by the opening of the β-lactam ring and covalent linkage to protein amino groups. The most common antigenic structure. alk.netnih.gov |

| Minor | Benzylpenicilloate | The hydrolysis product of benzylpenicillin, which can be part of a minor determinant mixture. nih.govnih.govyoutube.com |

| Minor | Benzylpenilloate | Another degradation product of benzylpenicillin, often included in diagnostic minor determinant mixtures. nih.govresearchgate.net |

| Minor | Benzylpenicillin (itself) | The parent drug can also act as a minor determinant in some contexts. aaaai.orgresearchgate.net |

The three-dimensional structure (stereochemistry) of the antigenic determinant plays a crucial role in its recognition by antibodies. The benzylpenicilloyl group contains chiral centers, and changes in their configuration can significantly impact immune binding.

A key process is the epimerization at the C-5 position of the benzylpenicilloyl structure. nih.gov Research has shown that the initially formed (5R,6R)-BPO determinant can slowly convert to its (5S,6R)-BPO epimer in solution. This subtle change in stereochemistry has been demonstrated to significantly affect IgE recognition. In vitro immunoassays using sera from penicillin-allergic patients indicate that antibodies may preferentially bind to one epimer over the other. nih.gov This finding has important implications for the development and standardization of diagnostic reagents, as the stereochemical purity and stability of the compounds used can influence the sensitivity and reproducibility of both in vitro and in vivo allergy tests. nih.gov The formation of different diastereoisomers, particularly through the benzylpenicillenic acid pathway, further adds to the complexity of immunological recognition. nih.gov

In Vitro Immunochemical Assays and Reagents for Research

Benzylpenicilloic acid and its related derivatives are indispensable tools for the in vitro study of penicillin allergy. They allow researchers to dissect the specificities of the immune response and to develop standardized analytical reagents.

Derivatives of benzylpenicilloic acid are widely used in immunochemical assays to investigate the nature of the antibody response in allergic subjects.

Probing Antibody Specificity: These compounds are used in inhibition studies with assays like the Radioallergosorbent Test (RAST) or Enzyme-Linked Immunosorbent Assay (ELISA). nih.govnih.gov In these experiments, researchers can determine which part of the penicillin molecule an antibody recognizes. For instance, by adding free benzylpenicilloate or a BPO-hapten to a mixture of patient serum and a solid-phase penicillin-protein conjugate, one can observe if it inhibits the binding of IgE antibodies. Strong inhibition indicates that the antibodies are specific for the added hapten.

Differential Recognition Studies: Research using these methods has revealed that different antibody isotypes may target different parts of the penicillin molecule within the same individual. Studies have shown that while IgE antibodies can recognize both the side chain and the core nucleus of the penicillin structure, IgG antibodies in the same patients tend to recognize only the nuclear portion. nih.gov This highlights that different populations of B cells are activated to produce antibodies with distinct epitope specificities.

The diagnosis of penicillin allergy relies on skin testing and in vitro assays that use standardized antigenic reagents. The development of these reagents is a key area of immunochemical research.

Major Determinant Reagents: The most common major determinant reagent is penicilloyl-polylysine (PPL), where the benzylpenicilloyl (BPO) hapten is conjugated to a poly-L-lysine carrier. alk.netfda.gov This multivalent structure is effective at cross-linking IgE antibodies on the surface of mast cells to elicit a response in skin testing.

Minor Determinant Mixture (MDM): Because a significant number of allergic patients react to minor determinants, a mixture of these compounds is crucial for comprehensive testing. nih.govaaaai.org Historically, an MDM for research and clinical use would contain benzylpenicillin, benzylpenicilloate, and benzylpenilloate. nih.govresearchgate.netferrerpharma.com.au The use of MDM in conjunction with PPL increases the negative predictive value of allergy testing, helping to reliably identify individuals who are not at risk of an immediate reaction. nih.gov

The composition of these research and diagnostic kits is critical for their accuracy and has evolved over time based on chemical stability and clinical relevance studies. nih.gov

The table below details typical components of reagents used in immunochemical analysis of penicillin allergy.

| Reagent Name | Component(s) | Determinant Type | Purpose in Research |

| PPL (Penicilloyl-polylysine) | Benzylpenicilloyl groups on a polylysine (B1216035) carrier | Major | Used to detect IgE antibodies specific to the major BPO determinant in skin tests and immunoassays. alk.netfda.gov |

| MDM (Minor Determinant Mixture) | Benzylpenicillin, Benzylpenicilloate, Benzylpenilloate | Minor | Used to detect IgE antibodies specific to minor determinants, increasing the overall sensitivity of allergy diagnosis. nih.govresearchgate.netferrerpharma.com.au |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the hydrate form of Dextro-(-)-benzylpenicilloic acid?

Answer:

To confirm the hydrate structure and purity, employ a combination of:

- X-ray Powder Diffraction (XRPD): Identifies crystalline hydrate phases by comparing diffraction patterns with anhydrous forms .

- Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss upon heating (e.g., 30–150°C for loosely bound water) .

- High-Performance Liquid Chromatography (HPLC): Uses chiral columns (e.g., amylose-based) to verify enantiomeric purity and detect degradation products .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in D₂O or deuterated solvents resolves hydrogen bonding networks and hydrate stability .

Advanced: How can researchers resolve contradictions in reported degradation pathways of Dextro-(-)-benzylpenicilloic acid hydrate under varying pH conditions?

Answer:

Contradictions often arise from differences in experimental design. Mitigate these by:

- Controlled Stress Testing: Conduct parallel studies at pH 2–10 (37°C), using buffers like phosphate or citrate to isolate pH-specific degradation mechanisms .

- Multi-Analyte Profiling: Combine HPLC-MS and 2D NMR to track degradation intermediates (e.g., penilloic vs. penicilloic acids) and assign pathways .

- Kinetic Modeling: Apply Arrhenius or Eyring equations to extrapolate shelf-life predictions, validating with real-time stability data .

Basic: What are the optimal synthesis conditions for this compound to minimize racemization?

Answer:

Racemization occurs during hydrolysis of benzylpenicillin. Optimize by:

- Low-Temperature Hydrolysis: Perform reactions at 4–10°C using enzymatic catalysts (e.g., penicillin acylase) to preserve stereochemistry .

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile/water mixtures) to stabilize intermediates and reduce side reactions .

- Chiral Resolution: Post-synthesis, employ preparative HPLC with cellulose-based columns to isolate the dextro isomer .

Advanced: What advanced analytical strategies detect trace impurities (e.g., chloral hydrate derivatives) in this compound batches?

Answer:

Impurities from synthesis reagents require sensitive detection:

- qNMR with Internal Standards: Quantify chloral hydrate derivatives by integrating ¹H NMR peaks (e.g., CH proton at δ 5.5 ppm) against a known standard (e.g., trimethylsilyl propionate) .

- LC-HRMS: Use high-resolution mass spectrometry to identify low-abundance impurities (ppm-level) via exact mass matching and fragmentation patterns .

- Forced Degradation Studies: Expose samples to oxidative (H₂O₂) or thermal stress to amplify impurities for structural elucidation .

Basic: How does hydration state affect the solubility and dissolution kinetics of this compound?

Answer:

Hydrate forms typically exhibit lower solubility than anhydrates. Assess via:

- Equilibrium Solubility Testing: Shake-flask method in biorelevant media (e.g., FaSSIF) at 37°C, comparing hydrate vs. anhydrous forms .

- Intrinsic Dissolution Rate (IDR): Use rotating disk apparatus to measure dissolution rates under controlled hydrodynamic conditions .

- Dynamic Vapor Sorption (DVS): Monitor hydrate-anhydrate phase transitions under varying humidity to predict stability in formulation .

Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., penicillin-binding proteins)?

Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities, focusing on β-lactam ring orientation and hydrogen bonding with active-site serine residues .

- Molecular Dynamics (MD): Simulate hydration effects on ligand-protein stability (e.g., explicit solvent models) to assess water-mediated interactions .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze reaction mechanisms (e.g., acylation of PBPs) by combining DFT for active sites with MM for protein dynamics .

Basic: What storage conditions preserve the stability of this compound in long-term studies?

Answer:

- Temperature/Humidity Control: Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrate-anhydrate transitions .

- Light Protection: Use amber glassware or aluminum foil wrapping to avoid photodegradation .

- Stability-Indicating Assays: Periodically test samples via HPLC to monitor purity over time .

Advanced: How do researchers validate analytical methods for this compound in complex matrices (e.g., biological fluids)?

Answer:

Follow ICH Q2(R1) guidelines:

- Selectivity: Spike plasma/serum with the compound and assess interference via LC-MS/MS .

- Matrix Effect Evaluation: Compare calibration curves in buffer vs. biological matrices to quantify ion suppression/enhancement .

- Robustness Testing: Vary HPLC parameters (column lot, flow rate) to confirm method reproducibility .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for powder handling to avoid inhalation of particulates .

- Waste Disposal: Deactivate β-lactam-containing waste with NaOH before disposal to prevent antibiotic resistance spread .

Advanced: What strategies reconcile conflicting data on the enantiomeric excess of this compound in different synthesis routes?

Answer:

- Chiral Stationary Phase Optimization: Test multiple HPLC columns (e.g., Chiralpak IA vs. IB) to resolve co-eluting impurities .

- Circular Dichroism (CD) Spectroscopy: Correlate HPLC data with CD spectra (e.g., 220–260 nm) for absolute configuration confirmation .

- Stereochemical Tracking: Isotope-label key intermediates (e.g., ¹³C at the chiral center) to trace racemization during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.